1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine
Description
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a substituted guanidine derivative featuring a butoxy group (-OCH₂CH₂CH₂CH₃) and a 4,6-dimethylpyrimidin-2-yl moiety. These compounds are synthesized via thiourea intermediates oxidized to guanidines using NH₃ and NaClO₂ or through condensation reactions with isatoic anhydrides . The 4,6-dimethylpyrimidin-2-yl group is a common pharmacophore linked to diverse biological activities, including antimicrobial, anticancer, and herbicidal effects .
Properties
Molecular Formula |
C11H19N5O |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
1-butoxy-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
InChI |
InChI=1S/C11H19N5O/c1-4-5-6-17-16-10(12)15-11-13-8(2)7-9(3)14-11/h7H,4-6H2,1-3H3,(H3,12,13,14,15,16) |
InChI Key |
ADNIFYDIEQFDBP-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCON/C(=N/C1=NC(=CC(=N1)C)C)/N |
Canonical SMILES |
CCCCONC(=NC1=NC(=CC(=N1)C)C)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the construction of the guanidine moiety linked to a substituted pyrimidine ring, followed by the introduction of the butoxy group. The key steps include:
- Formation of the 4,6-dimethylpyrimidine core.
- Guanidine functionalization at the 2-position of the pyrimidine.
- Introduction of the butoxy substituent on the guanidine nitrogen.
Preparation of the 4,6-Dimethylpyrimidine Core
The 4,6-dimethylpyrimidine ring is commonly synthesized via condensation reactions involving dicyandiamide and β-ketoesters such as ethyl acetoacetate under basic conditions. This approach is supported by literature describing the synthesis of pyrimidinylguanidines through nucleophilic addition reactions:
- Dicyandiamide reacts with ethyl acetoacetate to form the 4,6-dimethylpyrimidine intermediate.
- Subsequent nucleophilic substitution introduces the guanidine moiety at the 2-position of the pyrimidine ring.
Representative Synthetic Route Summary
Detailed Research Findings and Analysis
- The synthesis of guanidine derivatives with pyrimidine cores has been optimized by varying substituents to improve solubility and yield. For example, para-substituted derivatives with alkoxy groups like butoxy show improved solubility but may affect yield depending on steric hindrance.
- Attempts to prepare guanidines with electron-deficient substituents on the aromatic ring have shown limited success, indicating the importance of electronic effects in the nucleophilic substitution step.
- The use of triazone-protected guanidine intermediates in Biginelli-type reactions offers a concise and efficient route to guanidine-containing heterocycles, which can be adapted for the synthesis of this compound.
- Protection and deprotection strategies (e.g., Boc protection) are employed to facilitate aminolysis and improve yields in multistep syntheses involving guanidine derivatives.
- Coupling reactions using EDCI as a desulfurizing agent have been reported for related guanidine derivatives, providing good yields and purity, which may be applicable to the target compound synthesis.
Summary Table of Key Preparation Methods
| Method | Key Reactants | Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Direct nucleophilic addition | Dicyandiamide + β-ketoester + aniline | Condensation, nucleophilic substitution | Straightforward, high yield | Sensitive to substituent effects |
| Biginelli reaction with pyrazole carboxamidine | β-ketoester + aldehyde + pyrazole carboxamidine | Multicomponent condensation | Mild conditions, good for sensitive groups | Longer reaction times, multiple steps |
| Triazone-protected guanidine Biginelli | β-ketoester + aldehyde + triazone-protected guanidine | Multicomponent condensation | Faster reaction, broad substrate scope | Harsh deprotection conditions |
| EDCI-mediated coupling | Isothiocyanate + amines + EDCI | Coupling, desulfurization | High purity, good yields | Requires careful control of conditions |
Chemical Reactions Analysis
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
The compound 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This article will explore the applications of this compound in scientific research, particularly focusing on its biological and pharmacological properties.
Pharmacological Studies
This compound has been studied for its potential pharmacological effects. Research indicates that compounds with similar structures may exhibit activity against various diseases, including cancer and metabolic disorders. The guanidine group is known for its ability to interact with biological targets, potentially leading to therapeutic effects.
Potential Use in Drug Development
Given its unique structure, there is potential for this compound to serve as a lead compound in drug development. Its ability to modify biological pathways could be harnessed for creating new therapeutics targeting specific diseases.
Case Study 1: Anticancer Activity
In a study examining compounds with guanidine moieties, researchers found that certain derivatives exhibited significant anticancer activity against various cancer cell lines. These findings suggest that this compound may possess similar properties due to its structural characteristics.
Case Study 2: Anti-inflammatory Effects
Research on related compounds has indicated that guanidine derivatives can modulate inflammatory responses. A study demonstrated that these compounds could inhibit the production of nitric oxide and pro-inflammatory cytokines in macrophages, suggesting a potential application for this compound in managing inflammatory diseases.
Table 1: Comparison of Biological Activities of Guanidine Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Guanidine | Anticancer | |
| 1-Methylguanidine | Anti-inflammatory | |
| This compound | Potential Anticancer/Anti-inflammatory | Ongoing Research |
Mechanism of Action
The mechanism of action of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituent on the guanidine core critically influences solubility, lipophilicity, and bioavailability:
*logP estimated via computational tools.
- Butoxy vs.
- Aromatic vs.
Antimicrobial Activity:
- S13 and S11: Exhibit activity against Pseudomonas aeruginosa by targeting outer membrane protein OprH . Methoxy groups in S13 and dimethoxy in S11 modulate binding affinity, with IC₅₀ values in the µM range.
- BRD1401 (dihydrobenzodioxin analog): Shows enhanced specificity for P. aeruginosa due to interactions with LPS-OprH complexes .
Anticancer Activity:
- ECH-99 (bis(4,6-DMP)amine) : Inhibits STAT3 signaling (IC₅₀ = 1.2 µM) by disrupting phosphorylation .
- Quinazoline-pyrimidine hybrids : Derivatives with 4,6-DMP groups induce apoptosis in cancer cells via selective STAT3 inhibition .
Herbicidal Activity:
- 4,6-Dimethylpyrimidin-2-yl-containing herbicides: Sulfometuron-methyl (logP = 1.8) targets acetolactate synthase, with 100% inhibition of Echinochloa crus-galli at 100 mg/L . The butoxy analog may retain herbicidal activity but require formulation adjustments for field stability.
Structural and Crystallographic Insights
- X-ray Studies : N,N′-substituted guanidines exhibit tautomerism and hydrogen-bonded networks in the solid state . For example, 1-benzyl-2-(4,6-DMP)guanidine forms a planar guanidine core with intramolecular N-H···N hydrogen bonds .
- Butoxy Substituent : The flexible butoxy chain may reduce crystallinity compared to rigid aromatic analogs, impacting formulation and bioavailability.
Biological Activity
1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a compound of interest due to its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and implications for drug development.
Chemical Structure and Properties
The chemical structure of this compound includes a butoxy group and a pyrimidine moiety, which are crucial for its biological interactions. The guanidine functional group is known for its ability to form strong interactions with various biological targets.
The primary mechanism of action for this compound involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can act as inhibitors of critical pathways involved in disease processes, such as:
- Inhibition of Nitric Oxide Synthase : Compounds with guanidine groups have shown selectivity towards nitric oxide-modulating systems, potentially influencing vascular functions and inflammatory responses .
- FOXO3 Inhibition : Recent studies indicate that derivatives related to this compound can inhibit FOXO3 transcription factors, which are implicated in cancer cell survival and chemoresistance .
Enzymatic Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes. For instance:
These values suggest a promising profile for therapeutic applications targeting neurodegenerative diseases and other conditions where these enzymes play a critical role.
Case Studies
- Neurodegenerative Disease Models : In studies involving Alzheimer's disease models, compounds similar to 1-butoxy derivatives showed improved cognitive function in behavioral tests (e.g., Morris water maze), indicating their potential as therapeutic agents against cognitive decline .
- Cancer Research : The inhibition of FOXO3 by related compounds has been associated with enhanced antitumor immune responses. This suggests that 1-butoxy derivatives could be further explored for their potential in cancer therapy, particularly in overcoming chemotherapy resistance .
Toxicity and Pharmacokinetics
The safety profile of this compound has been evaluated through various toxicity assays. Preliminary results indicate low cytotoxicity across different cell lines, supporting its further development as a pharmacological agent.
Pharmacokinetic Properties
Studies suggest favorable pharmacokinetic properties for compounds in this class, including:
- Absorption : Potential for oral bioavailability due to favorable solubility profiles.
- Distribution : Ability to penetrate the blood-brain barrier (BBB), crucial for treating central nervous system disorders.
Q & A
Basic Research Questions
Q. What methodologies are recommended for determining the solubility and stability of 1-Butoxy-3-(4,6-dimethylpyrimidin-2-yl)guanidine under varying experimental conditions?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) or UV-Vis spectrophotometry to quantify solubility in solvents like water, ethanol, or dimethyl sulfoxide (DMSO). For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitoring changes via NMR or mass spectrometry (MS). Reference solubility data (e.g., 461.4 mg/L in water at 25°C for analogs) to guide experimental design .
Q. How should researchers design initial synthetic routes for this compound, considering its pyrimidine and guanidine functional groups?
- Methodological Answer : Employ retrosynthetic analysis to identify key intermediates, such as 4,6-dimethylpyrimidin-2-amine and butoxyguanidine precursors. Use coupling reactions (e.g., nucleophilic substitution or Buchwald-Hartwig amination) for guanidine-pyrimidine linkage. Optimize reaction conditions (solvent, catalyst, temperature) using Design of Experiments (DOE) frameworks to minimize side products .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) for functional group verification, high-resolution MS for molecular weight confirmation, and X-ray crystallography for absolute configuration determination. Purity can be assessed via HPLC with UV detection, referencing retention times against known standards .
Advanced Research Questions
Q. How can computational modeling be integrated with experimental data to optimize the reaction yield of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to predict transition states and reaction pathways. Use computational reaction path searches to identify optimal catalysts or solvents, then validate predictions experimentally. Establish a feedback loop where experimental data refine computational models (e.g., via machine learning algorithms) .
Q. What strategies are recommended for resolving contradictions between theoretical predictions and experimental results in the synthesis of this compound?
- Methodological Answer : Perform sensitivity analyses to identify variables (e.g., solvent polarity, steric effects) causing discrepancies. Use factorial design to systematically test interactions between variables. Cross-validate results with alternative characterization methods (e.g., in situ IR spectroscopy for real-time reaction monitoring) .
Q. What methodological considerations are critical when studying the compound's interactions with biological macromolecules like DNA or proteins?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For structural insights, use cryo-electron microscopy (cryo-EM) or molecular docking simulations. Reference analogs like N-(Deoxyguanosin-8-yl)imidazopyridines to design competitive binding assays .
Safety and Handling
Q. Based on structural analogs, what personal protective equipment (PPE) is essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315/H319 hazard codes). Conduct experiments in fume hoods with HEPA filters to avoid inhalation. Implement spill containment protocols (e.g., dry sand for solid residues) and ensure access to emergency eyewash stations .
Data Presentation and Validation
Q. How should researchers validate contradictory solubility or reactivity data reported in literature for this compound?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., ICH guidelines for temperature/pH control). Use statistical tools (e.g., Grubbs' test) to identify outliers. Cross-reference with structurally similar compounds (e.g., trifluoromethylphenylguanidine analogs) to contextualize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
